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Abstract
BMS-777607 is a potent and selective, orally bioavailable small-molecule inhibitor of the MET

receptor tyrosine kinase superfamily, which includes MET, AXL, RON, and TYRO3.[1][2] Its

discovery marked a significant advancement in the development of targeted therapies for

cancers driven by aberrant signaling through these pathways. This technical guide provides an

in-depth overview of the discovery process, a detailed account of its chemical synthesis, and a

summary of its biological activity, supported by quantitative data and detailed experimental

protocols.

Discovery of BMS-777607: A Structure-Activity
Relationship (SAR) Driven Approach
The discovery of BMS-777607 was the culmination of a focused lead optimization program

aimed at identifying potent and selective inhibitors of the c-Met kinase. The core scaffold of the

molecule is a substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-

oxo-1,2-dihydropyridine-3-carboxamide.[3]

The development process involved systematic modifications of this scaffold to improve potency,

selectivity, and pharmacokinetic properties. Key findings from the structure-activity relationship

(SAR) studies include:
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Substitution at the 3-position of the pyridine ring: This modification was found to be crucial for

enhancing the enzymatic potency of the compound.[3]

Substitution at the 4-position of the pyridone ring: Alterations at this position led to significant

improvements in aqueous solubility and overall kinase selectivity.[3]

Through this iterative process of design, synthesis, and biological evaluation, analogue 10

(which was later named BMS-777607) emerged as a candidate with an excellent in vivo

efficacy, favorable pharmacokinetic profile, and a promising preclinical safety profile, leading to

its advancement into Phase I clinical trials.

Chemical Synthesis of BMS-777607
The chemical synthesis of BMS-777607 involves a multi-step process culminating in the

coupling of two key heterocyclic intermediates. While the proprietary, large-scale synthesis may

have variations, the following route is based on published laboratory-scale syntheses and

established chemical principles.

Experimental Workflow: Chemical Synthesis
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Caption: A logical workflow for the chemical synthesis of BMS-777607.
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Detailed Methodologies
Synthesis of the Pyridone Core: 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-

carboxylic acid

The synthesis of the pyridone core generally involves the construction of the substituted

pyridone ring followed by functional group manipulations to install the carboxylic acid and

ethoxy moieties. Multicomponent reactions are often employed for the efficient synthesis of

such 2-pyridone-containing heterocycles.

Synthesis of the Aminopyridine Moiety: N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)

The synthesis of this key intermediate can be achieved through several routes. One common

method involves the nitration and subsequent reduction of a chloropyridine precursor. An

alternative approach utilizes isonicotinic acid as a starting material.

Preparation of 2-amino-4-chloropyridine: An improved large-scale synthesis of 2-amino-4-

chloropyridine has been reported, which can serve as a starting point.

Synthesis of 2-amino-3-chloro-4-hydroxypyridine: This intermediate can be prepared from 2-

amino-4-chloropyridine through chlorination at the 3-position followed by hydrolysis of the 4-

chloro group.

Ether Linkage Formation: The hydroxyl group of 2-amino-3-chloro-4-hydroxypyridine can be

coupled with a suitable fluorinated nitrobenzene derivative via a nucleophilic aromatic

substitution (SNAr) reaction.

Reduction of the Nitro Group: The nitro group is then reduced to an amine to provide the final

aminophenoxy pyridine intermediate.

Final Coupling Step

The final step in the synthesis of BMS-777607 is the formation of an amide bond between the

carboxylic acid of the pyridone core and the aniline amine of the aminopyridine moiety. This is

typically achieved using standard peptide coupling reagents.

Biological Activity and Mechanism of Action
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BMS-777607 is an ATP-competitive inhibitor of the MET kinase superfamily. It binds to the

kinase domain of these receptors, preventing their autophosphorylation and subsequent

activation of downstream signaling pathways. This disruption of signaling leads to the inhibition

of cancer cell proliferation, survival, migration, and invasion.

Signaling Pathways
c-Met Signaling Pathway
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Caption: Inhibition of the c-Met signaling pathway by BMS-777607.
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Caption: Inhibition of the Axl signaling pathway by BMS-777607.

Quantitative Data
Table 1: In Vitro Inhibitory Activity of BMS-777607
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Target Kinase Assay Type IC50 (nM) Cell Line Reference

c-Met Cell-free 3.9 -

Axl Cell-free 1.1 -

Ron Cell-free 1.8 -

Tyro3 Cell-free 4.3 -

c-Met

Autophosphoryla

tion

Cell-based <1 PC-3, DU145

Table 2: In Vivo Efficacy of BMS-777607 in Xenograft Models

Tumor Model Dosing Regimen Outcome Reference

GTL-16 human gastric

carcinoma
Oral administration Complete tumor stasis

Table 3: Pharmacokinetic Parameters of BMS-777607 in Mice

Route of
Administr
ation

Dose
(mg/kg)

Tmax (hr)
Cmax
(µg/mL)

Half-life
(hr)

Bioavaila
bility (%)

Referenc
e

Intravenou

s
5 - - 1.5 -

Oral 20 1 1.72 5.9 50.4

Experimental Protocols
In Vitro Kinase Assay
A typical in vitro kinase assay to determine the IC50 of BMS-777607 against a target kinase

would involve the following steps:
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Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase

enzyme, a substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.

Inhibitor Addition: Serial dilutions of BMS-777607 (or other test compounds) are added to the

reaction mixture.

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated

at a specific temperature for a set period.

Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can

be done using various methods, such as radiometric assays (e.g., using [γ-32P]ATP),

fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

Data Analysis: The percentage of kinase inhibition at each compound concentration is

calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays
Cell Migration "Wound-Healing" Assay

Cell Seeding: Cells are seeded in a multi-well plate and grown to confluence.

"Wound" Creation: A scratch or "wound" is created in the cell monolayer using a sterile

pipette tip.

Treatment: The cells are treated with different concentrations of BMS-777607 in a serum-free

or low-serum medium.

Incubation and Imaging: The plate is incubated, and images of the wound area are captured

at different time points (e.g., 0 and 24 hours).

Analysis: The rate of wound closure is quantified by measuring the change in the wound

area over time.

Cell Invasion Assay (Boyden Chamber Assay)

Chamber Preparation: Transwell inserts with a porous membrane coated with a basement

membrane extract (e.g., Matrigel) are used.
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Cell Seeding: Cells, pre-treated with BMS-777607, are seeded in the upper chamber in a

serum-free medium.

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant

(e.g., fetal bovine serum).

Incubation: The plate is incubated to allow the cells to invade through the Matrigel and the

porous membrane.

Quantification: Non-invading cells on the upper side of the membrane are removed. The

invading cells on the lower side are fixed, stained, and counted under a microscope.

In Vivo Xenograft Studies
Cell Implantation: A specific number of cancer cells are implanted subcutaneously or

orthotopically into immunocompromised mice (e.g., nude mice).

Tumor Growth: The tumors are allowed to grow to a palpable size.

Treatment: The mice are randomized into different treatment groups (e.g., vehicle control,

different doses of BMS-777607). The drug is administered via the desired route (e.g., oral

gavage) according to a specific schedule.

Tumor Measurement: Tumor volume is measured periodically using calipers.

Endpoint: The study is terminated when the tumors in the control group reach a

predetermined size or at a specified time point. The tumors are then excised and may be

used for further analysis (e.g., histology, biomarker analysis).

Conclusion
BMS-777607 is a well-characterized and highly effective inhibitor of the MET kinase

superfamily. Its discovery through a rigorous SAR-driven process and its subsequent preclinical

and clinical evaluation have provided a valuable tool for cancer research and a promising

therapeutic agent for patients with cancers dependent on MET signaling. The detailed

information on its synthesis and biological activity presented in this guide is intended to support

further research and development in the field of targeted cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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